molecular formula C7H10O2 B6280605 rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one, endo CAS No. 58029-23-5

rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one, endo

Cat. No.: B6280605
CAS No.: 58029-23-5
M. Wt: 126.15 g/mol
InChI Key: MEKPWSWDFQIUGH-HSUXUTPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one, endo is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its rigid bicyclo[2.2.1]heptane framework, which imparts distinct physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one, endo typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure. The endo isomer is favored due to its lower energy state compared to the exo isomer.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and heat transfer. Purification steps such as recrystallization and chromatography are employed to isolate the desired endo isomer.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one, endo undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-oxobicyclo[2.2.1]heptan-2-one.

    Reduction: Formation of 5-hydroxybicyclo[2.2.1]heptan-2-ol.

    Substitution: Formation of 5-chlorobicyclo[2.2.1]heptan-2-one or 5-aminobicyclo[2.2.1]heptan-2-one.

Scientific Research Applications

rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one, endo has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one, endo involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity. This interaction can lead to changes in biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,4R,5R)-5-methoxybicyclo[2.2.1]heptan-2-one
  • rac-(1R,4R,5R)-5-phenylbicyclo[2.2.1]heptan-2-one

Uniqueness

rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one, endo is unique due to its hydroxyl functional group, which imparts distinct reactivity and potential for hydrogen bonding. This makes it a valuable compound for studying enzyme interactions and developing new synthetic methodologies.

Properties

CAS No.

58029-23-5

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C7H10O2/c8-6-2-4-1-5(6)3-7(4)9/h4-6,8H,1-3H2/t4-,5-,6-/m1/s1

InChI Key

MEKPWSWDFQIUGH-HSUXUTPPSA-N

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1CC2=O)O

Canonical SMILES

C1C2CC(C1CC2=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.